2-(3,5-Dimethyl-1-tosyl-1H-indazol-4-yl)-6-(5-isopropyl-2-methylphenyl)-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
This compound is a structurally complex heterocyclic molecule featuring multiple pharmacophores:
- Core structure: A 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, a bicyclic system combining pyridine and pyrimidine rings.
- Substituents:
- A 3,5-dimethyl-1-tosylindazol-4-yl group, which introduces sulfonamide (tosyl) and indazole moieties. Tosyl groups are often employed to enhance metabolic stability, while indazoles are associated with kinase-binding interactions .
- A 5-isopropyl-2-methylphenyl group, a bulky aromatic substituent that may influence lipophilicity and target binding.
- A 3-methoxy-8-azabicyclo[3.2.1]octan-8-yl group, a bridged bicyclic amine (tropane derivative) that can confer rigidity and influence bioavailability .
Properties
Molecular Formula |
C41H48N6O3S |
|---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
2-[3,5-dimethyl-1-(4-methylphenyl)sulfonylindazol-4-yl]-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-6-(2-methyl-5-propan-2-ylphenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C41H48N6O3S/c1-24(2)29-12-10-26(4)37(20-29)45-19-18-35-34(23-45)41(46-30-13-14-31(46)22-32(21-30)50-7)43-40(42-35)38-27(5)11-17-36-39(38)28(6)44-47(36)51(48,49)33-15-8-25(3)9-16-33/h8-12,15-17,20,24,30-32H,13-14,18-19,21-23H2,1-7H3 |
InChI Key |
MXIVFEPWYWOQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=N2)C)C(=C(C=C3)C)C4=NC5=C(CN(CC5)C6=C(C=CC(=C6)C(C)C)C)C(=N4)N7C8CCC7CC(C8)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(3,5-dimethyl-1-tosyl-1H-indazol-4-yl)-6-(5-isopropyl-2-methylphenyl)-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological pathways, making it a candidate for further investigation in pharmacological applications.
- Molecular Formula : C41H48N6O3S
- Molecular Weight : 704.92 g/mol
- CAS Number : 1421254-68-3
Anticancer Potential
Recent research has highlighted the activity of indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a significant role in tumor immune evasion. Compounds structurally related to our target compound have demonstrated:
- Inhibition of IDO1 : This inhibition can enhance the immune response against tumors by preventing tryptophan catabolism .
- Induction of Apoptosis : Certain derivatives have shown the ability to induce apoptosis in cancer cells, specifically in hypopharyngeal carcinoma and breast cancer models .
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines:
- Cell Lines Tested : FaDu (hypopharyngeal carcinoma), YD-15 (oral tongue squamous cell carcinoma), MCF7 (breast cancer) .
- Findings :
- Significant reduction in cell viability was observed at higher concentrations.
- Induction of apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.
Study 1: IDO1 Inhibition
A study focused on a series of indazole derivatives demonstrated that specific modifications could enhance IDO1 inhibition significantly. The most promising compound from this series was noted to suppress IDO1 expression in a concentration-dependent manner and showed efficacy in reducing tumor growth in xenograft models .
Study 2: Anticancer Activity
Another investigation into structurally similar compounds revealed their ability to inhibit cancer cell migration and invasion through downregulation of matrix metalloproteinases (MMPs), particularly MMP9. This suggests that modifications to the indazole structure can lead to enhanced anticancer properties .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| IDO1 Inhibition | Indazole Derivative | FaDu | 10 | Suppression of IDO1 expression |
| Cytotoxicity | Indazole Derivative | MCF7 | 15 | Induction of apoptosis |
| Migration Inhibition | Indazole Derivative | YD-15 | 12 | Downregulation of MMP9 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences:
Core Heterocycle :
- The target compound’s tetrahydropyrido[4,3-d]pyrimidine core is distinct from pyrazolo-pyrimidines (e.g., ) and imidazo-pyridines (). The pyrido-pyrimidine system offers a larger planar surface for target binding compared to pyrazole-based cores .
- The 8-azabicyclo[3.2.1]octane substituent is unique among the compared compounds, introducing conformational restraint absent in simpler amine substituents .
Substituent Effects: The tosyl-indazole group differentiates the compound from analogs with aryl or heteroaryl substituents (e.g., benzofuran in ). Tosyl groups improve metabolic stability but may reduce solubility .
Synthetic Complexity :
- The synthesis of the target compound likely involves multi-step strategies, including:
- Tosylation of indazole precursors (similar to ’s tolyl-pyrazolo-pyrimidines).
- Suzuki-Miyaura coupling for aryl group introduction (as seen in ’s nitrophenyl derivatives).
- Cyclization to form the tetrahydropyrido-pyrimidine core, a process analogous to pyrazolo-pyrimidine syntheses .
Pharmacological Implications:
- Kinase Inhibition : Pyridopyrimidine cores are prevalent in kinase inhibitors (e.g., imatinib derivatives). The tosyl-indazole group may target ATP-binding pockets .
- CNS Penetration : The 8-azabicyclo[3.2.1]octane moiety, resembling tropane alkaloids, could enhance blood-brain barrier permeability, relevant for neurological targets .
Q & A
Q. What synthetic strategies are recommended for constructing the tetrahydropyrido[4,3-d]pyrimidine core in this compound?
The core can be synthesized via multi-step cyclization reactions. A common approach involves coupling pre-synthesized heterocyclic intermediates (e.g., indazole, azabicyclo[3.2.1]octane) with a pyrimidine precursor. For example:
- Step 1 : Prepare the 3-methoxy-8-azabicyclo[3.2.1]octane intermediate using ring-closing metathesis or acid-catalyzed cyclization.
- Step 2 : Functionalize the pyrimidine scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling to attach the indazolyl and aryl groups.
- Key reagents : LiAlH₄ for reductions, KMnO₄ for oxidations, and Pd(PPh₃)₄ for coupling reactions .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substitution patterns and stereochemistry (e.g., ¹H-NMR for methoxy groups, ¹³C-NMR for bicyclic systems).
- HPLC-MS : Assess purity (>95%) and molecular weight verification.
- X-ray crystallography : Resolve ambiguities in stereochemistry, especially for the azabicyclo[3.2.1]octane moiety .
Q. What stability studies are critical for handling this compound under laboratory conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation.
- Hydrolytic stability : Test in buffered solutions (pH 1–13) to identify labile functional groups (e.g., tosyl or methoxy groups) .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of the 3,5-dimethyl-1-tosylindazole moiety to the pyrimidine core?
- Parameter screening : Vary catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), solvents (DMF vs. THF), and temperatures (60–120°C).
- Byproduct analysis : Use LC-MS to identify competing pathways (e.g., de-tosylation or over-substitution).
- Case study : reports a 72% yield for analogous indazole-pyrimidine couplings using Pd(OAc)₂ in DMF at 80°C .
Q. What strategies resolve contradictions in biological activity data for structurally related compounds?
- Structural analogs : Compare bioactivity of derivatives with modified substituents (e.g., replacing methoxy with ethoxy in the azabicyclo system).
- Dose-response curves : Test across multiple concentrations to rule out false positives/negatives.
- Mechanistic studies : Use computational docking to correlate activity with binding affinity to target proteins .
Q. How can regioselectivity challenges during the introduction of the 5-isopropyl-2-methylphenyl group be addressed?
- Directing groups : Install temporary protecting groups (e.g., Boc on the pyrimidine nitrogen) to steer electrophilic substitution.
- Meta-directing effects : Leverage steric hindrance from the isopropyl group to favor para-substitution on the aryl ring.
- Evidence : Similar systems in achieved >90% regioselectivity using FeCl₃ as a Lewis acid .
Q. What in vivo pharmacokinetic studies are recommended to evaluate this compound’s therapeutic potential?
- ADME profiling : Conduct mass spectrometry-based assays to measure absorption (Caco-2 permeability), metabolism (cytochrome P450 inhibition), and excretion.
- Toxicity screening : Use zebrafish or murine models to assess hepatotoxicity linked to the tosyl group .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Their Roles
| Intermediate | Role | Key Reaction | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Methoxy-8-azabicyclo[3.2.1]octane | Core scaffold | Ring-closing metathesis | 65 | |
| 5-Isopropyl-2-methylphenylboronic acid | Aryl donor | Suzuki coupling | 78 | |
| Tosyl-protected indazole | Heterocyclic anchor | Nucleophilic substitution | 85 |
Table 2 : Common Analytical Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
